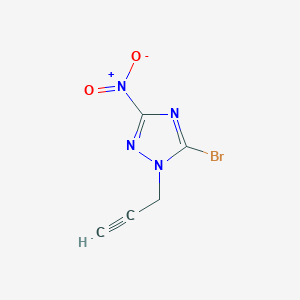

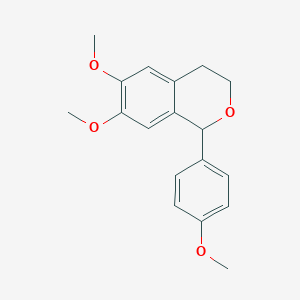

1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol (5M4MT) is a small organic molecule that has been extensively studied due to its diverse range of applications. It is a member of the triazole family, which includes compounds that are widely used as pharmaceuticals, agrochemicals, and industrial chemicals. 5M4MT is a versatile molecule with a wide range of applications in the fields of biochemistry, pharmacology, and toxicology. It has been used as an inhibitor of enzymes, a reagent for organic synthesis, and a potential therapeutic agent. In

Aplicaciones Científicas De Investigación

Antileishmanial Activity

One study explored the antileishmanial activity of 4-amino-1,2,4-triazole derivatives, including compounds closely related to the one you are interested in. These compounds were theoretically studied using Density Functional Theory (DFT) and tested against Leishmania infantum promastigots, showing remarkable antileishmanial activity for certain derivatives (Süleymanoğlu et al., 2017).

Antimicrobial Activity

Research on double-headed derivatives of 4-amino-5-mercapto-1,2,4-triazol-3-yl compounds revealed their synthesis under microwave irradiation and subsequent testing for antifungal activities. These compounds showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting their potential as antimicrobial agents (Haggam, 2021).

Corrosion Inhibition

Triazole derivatives, including those with mercapto groups, have been evaluated as corrosion inhibitors for various metals in acidic and neutral solutions. The adsorption properties of these compounds indicate a physisorption mode, suggesting their effectiveness in protecting metals from corrosion (Allam, 2007).

Antitubercular Agents

A study focused on the synthesis of spiro compounds featuring 1,2,4-triazol-4-yl moieties demonstrated their potential as antitubercular agents. These compounds were synthesized via a green chemistry approach and showed significant activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Pandey et al., 2014).

Synthesis and Chemical Characterization

The synthesis and characterization of 1,2,4-triazole derivatives, including those with mercapto and amino groups, have been extensively studied. These compounds form the basis for further exploration into their biological activities and potential applications in medicine and agriculture due to their versatile chemical properties (Riyadh & Gomha, 2020).

Propiedades

IUPAC Name |

3-(2-hydroxypropyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3OS/c1-4(10)3-5-7-8-6(11)9(5)2/h4,10H,3H2,1-2H3,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHTUWSGRQLQQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NNC(=S)N1C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]methylamino]-2-(4-morpholinyl)benzoic acid](/img/structure/B366531.png)

![{4-[(2,6-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B366535.png)

![3-{[(4-Fluorophenyl)sulfonyl]methylamino}thiolane-1,1-dione](/img/structure/B366601.png)

![Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate](/img/structure/B366610.png)

![3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B366618.png)

![Methyl 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate](/img/structure/B366634.png)

![4-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-2-butyn-1-ol](/img/structure/B366648.png)

![{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B366652.png)